27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester
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Overview
Description
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester is a naturally occurring triterpenoid compoundThis compound belongs to the oleanane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with oleanolic acid, a common triterpenoid.
Oxidation: Oleanolic acid is oxidized to form 27-norolean-13-en-28-oic acid.
Esterification: Finally, the carboxylic acid group at the 28 position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A precursor in the synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester.
Ursolic Acid: Another oleanane-type triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
methyl (4aS,6bR,12aR)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21?,22?,23?,24?,28-,29-,30+/m0/s1 |
InChI Key |
HVJLCVYGDWRBEN-XNGKDKLTSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CCC4=C3CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C |
Origin of Product |
United States |
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